molecular formula C13H9FN4O2 B2574414 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid CAS No. 1160245-79-3

2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

Cat. No.: B2574414
CAS No.: 1160245-79-3
M. Wt: 272.239
InChI Key: SCUIFXPXRGHOTQ-UHFFFAOYSA-N
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Description

Structural Classification Within the Triazolopyrimidine Family

The triazolopyrimidine family encompasses eight distinct isomeric structures, with the 1,2,4-triazolo[1,5-a]pyrimidine framework representing the most thermodynamically stable configuration. Within this classification system, 2-[7-(4-Fluorophenyl)-triazolo[1,5-a]pyrimidin-2-yl]acetic acid belongs specifically to the 1,2,4-triazolo[1,5-a]pyrimidine subclass, characterized by the fusion of a 1,2,4-triazole ring with a pyrimidine ring through a nitrogen bridge at positions 1 and 5.

The structural features that define this compound within the broader triazolopyrimidine classification include the presence of the fused bicyclic heterocyclic system, the specific substitution pattern, and the functional group arrangements. The 4-fluorophenyl substituent at the 7-position introduces a halogenated aromatic system that can participate in π-π stacking interactions and influence the compound's electronic properties through the electron-withdrawing nature of the fluorine atom. This substitution pattern is particularly significant as research has demonstrated that electron-withdrawing groups in para positions of phenyl rings can substantially affect the biological activity and binding characteristics of triazolopyrimidine derivatives.

Table 1: Structural Characteristics of 2-[7-(4-Fluorophenyl)-triazolo[1,5-a]pyrimidin-2-yl]acetic Acid

Property Value Reference
Molecular Formula C₁₃H₉FN₄O₂
Chemical Abstracts Service Number 1160245-79-3
Alternative Chemical Abstracts Service Number 1710845-82-1
International Union of Pure and Applied Chemistry Name 2-[7-(4-fluorophenyl)-triazolo[1,5-a]pyrimidin-2-yl]acetic acid
Triazolopyrimidine Subclass 1,2,4-triazolo[1,5-a]pyrimidine
Key Substituents 4-fluorophenyl (position 7), acetic acid (position 2)

The classification of this compound within the triazolopyrimidine family also considers the presence of the acetic acid functional group, which distinguishes it from other triazolopyrimidine derivatives that may contain different side chains or substituents. This carboxylic acid moiety provides opportunities for hydrogen bonding interactions and can serve as a recognition element for biological targets. Furthermore, the acetic acid group can undergo various chemical transformations, including esterification, amidation, and salt formation, which can be exploited for medicinal chemistry optimization and drug delivery applications.

Research has demonstrated that the specific positioning of substituents on the triazolopyrimidine core significantly influences the biological activity and selectivity of these compounds. In the case of 2-[7-(4-Fluorophenyl)-triazolo[1,5-a]pyrimidin-2-yl]acetic acid, the substitution pattern creates a unique three-dimensional molecular geometry that can interact with specific binding sites on target proteins. Studies investigating structure-activity relationships within the triazolopyrimidine family have revealed that modifications at different positions of the core scaffold can dramatically alter the pharmacological profile of the resulting compounds.

Historical Context of Triazolopyrimidine Derivatives in Medicinal Chemistry

The historical development of triazolopyrimidine derivatives in medicinal chemistry traces back to the early twentieth century, with the first reported synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle by Bulow and Haas in 1909. This pioneering work established the foundation for subsequent investigations into the chemical and biological properties of this privileged heterocyclic scaffold. The initial recognition of the potential medicinal value of triazolopyrimidine derivatives emerged from observations regarding their structural similarities to naturally occurring purines, leading researchers to explore their potential as purine mimetics and bioisosteres.

Throughout the mid-to-late twentieth century, medicinal chemists began to appreciate the versatility of the triazolopyrimidine scaffold beyond simple purine replacement strategies. The development of Trapidil, a platelet-derived growth factor antagonist containing a triazolopyrimidine core, marked a significant milestone in the clinical application of this compound class. Trapidil was originally developed as a vasodilator and anti-platelet agent and has been successfully marketed in Japan and other countries for the treatment of patients with ischemic coronary heart, liver, and kidney diseases. This clinical success validated the therapeutic potential of triazolopyrimidine derivatives and encouraged further research into this chemical space.

Table 2: Historical Milestones in Triazolopyrimidine Medicinal Chemistry

Year Milestone Significance Reference
1909 First synthesis of 1,2,4-triazolo[1,5-a]pyrimidine Established the foundational heterocyclic scaffold
Mid-20th Century Recognition of purine mimetic properties Expanded understanding of bioisosteric relationships
Clinical Era Development and approval of Trapidil First successful clinical application
2000s-Present Diversification into multiple therapeutic areas Anti-Alzheimer's, anti-cancer, anti-microbial applications

The evolution of synthetic methodologies for triazolopyrimidine construction has paralleled the growing recognition of their medicinal value. Researchers have developed multiple synthetic approaches, including 1,2,4-triazole nucleus annulation to pyrimidine, pyrimidine annulation to 1,2,4-triazole structures, 1,2,4-triazolo[1,5-a]pyrimidine rearrangement reactions, and pyrimidotetrazine rearrangement processes. These diverse synthetic strategies have enabled the preparation of structurally complex triazolopyrimidine derivatives, including compounds like 2-[7-(4-Fluorophenyl)-triazolo[1,5-a]pyrimidin-2-yl]acetic acid, with precise control over substitution patterns and functional group incorporation.

Contemporary research in triazolopyrimidine medicinal chemistry has expanded far beyond the original purine mimetic concept, encompassing applications in neurodegenerative diseases, cancer chemotherapy, infectious diseases, and agricultural chemistry. The recognition that triazolopyrimidine derivatives can serve as bioisosteres for various functional groups, including carboxylic acids and N-acetyl fragments, has broadened their utility in drug design. Recent investigations have revealed that these compounds can exhibit diverse mechanisms of action, including enzyme inhibition, receptor modulation, and metal chelation properties.

The development of 2-[7-(4-Fluorophenyl)-triazolo[1,5-a]pyrimidin-2-yl]acetic acid and related compounds represents the culmination of decades of research into triazolopyrimidine chemistry and biology. Modern medicinal chemistry approaches have enabled the rational design of triazolopyrimidine derivatives with enhanced selectivity, potency, and pharmacological properties. The incorporation of fluorinated aromatic systems, as exemplified by the 4-fluorophenyl substituent in this compound, reflects contemporary strategies for optimizing drug-like properties through strategic introduction of fluorine atoms, which can improve metabolic stability, binding affinity, and bioavailability.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2/c14-9-3-1-8(2-4-9)10-5-6-15-13-16-11(7-12(19)20)17-18(10)13/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUIFXPXRGHOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key triazolopyrimidine derivatives with variations in substituents and functional groups:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid (Target) C₁₃H₉FN₄O₂* 7-(4-Fluorophenyl), 2-acetic acid 296.25 Enhanced lipophilicity, 95% purity
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid C₈H₅F₃N₄O₂ 7-(CF₃), 2-acetic acid 246.15 Higher electronegativity, 95% purity
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid C₉H₁₀N₄O₂S 5,7-dimethyl, 2-thioacetic acid 238.27 Thioether linkage, HRMS-validated
3-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₄H₁₁FN₄O₂ 7-(4-Fluorophenyl), 2-propanoic acid 286.27 Extended carbon chain, 95% purity
[(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid C₈H₁₀N₄O₄S·H₂O 7-OH, 5-methyl, 2-thioacetic acid 258.25 Hydrated form, polar functional groups

*Formula inferred from structural analogs due to discrepancies in .

Key Observations:
  • Thioether linkages (e.g., in and ) introduce sulfur atoms, altering electronic properties and metabolic stability . Propanoic acid derivatives (C₁₄H₁₁FN₄O₂) extend the carbon chain, which may enhance binding affinity but reduce aqueous solubility .
  • Purity and Synthesis :

    • Most compounds, including the target, are synthesized with ≥95% purity via EDCI/HOBt-mediated coupling () or Suzuki reactions ().
    • HRMS and NMR data (e.g., m/z 387.1845 in ) confirm structural integrity .

Biological Activity

The compound 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid has garnered significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic effects, and comparative analysis with related compounds.

  • CAS Number : 871233-87-3
  • Molecular Formula : C12H9FN4O2
  • Molecular Weight : 260.22 g/mol
  • IUPAC Name : 7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular pathways. For example, it may bind to the active site of kinases or other regulatory proteins, thereby modulating their activity.
  • Antiproliferative Activity : Studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines. It has been reported to inhibit tubulin polymerization, a crucial process in cell division.

Biological Activity Data

Recent studies have demonstrated the biological efficacy of this compound through various assays:

Cell Line IC50 (µM) Mechanism
HeLa0.60Inhibition of tubulin polymerization
A5490.75Antiproliferative effects
MDA-MB-2313.84Cell cycle arrest

These results suggest that the compound is particularly potent against HeLa and A549 cells, making it a candidate for further development in cancer therapy.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers investigated the effects of 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid on various cancer cell lines. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner.
  • Mechanistic Insights :
    • A detailed mechanistic study indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

The presence of the 4-fluorophenyl group enhances lipophilicity and binding affinity compared to other derivatives:

Compound IC50 (µM) Notes
7-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine1.20Less potent than the fluorinated analogue
7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine0.90Comparable activity with slightly different profile

The fluorinated derivative demonstrates superior potency and selectivity for certain targets when compared to its chloro and bromo counterparts.

Q & A

Q. How can researchers optimize the synthesis of 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., 4-fluorophenyl derivatives) and reaction conditions. For example, using triethyl orthoformate (CH(OC₂H₅)₃) under reflux (8 hours) in ethanol facilitates cyclization of intermediates . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can enhance purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproducts. Adjusting stoichiometry of reagents (e.g., aryl hydrazines) and temperature control (e.g., 140–160°C in NMP for nitrile incorporation) is critical for yield improvement .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX2 detectors) resolves the triazolo-pyrimidine core and fluorophenyl substituent geometry, with refinement using SHELXL2014 .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons on the acetic acid moiety (δ ~3.8–4.2 ppm) and aromatic fluorophenyl signals (δ ~7.2–8.1 ppm). ¹⁹F NMR confirms para-fluorine substitution (δ ~-110 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS verify molecular weight (e.g., m/z ~314.3 [M+H]⁺) and purity (>95%) .

Q. What strategies mitigate solubility challenges during biological screening of this compound?

  • Methodological Answer : Solubility in aqueous buffers can be improved via:
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation : React the acetic acid moiety with sodium bicarbonate to form water-soluble sodium salts .
  • pH adjustment : Dissolve in PBS (pH 7.4) or carbonate buffer (pH 9.0) to exploit ionization of the carboxylic acid group (pKa ~2.5–3.0) .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data regarding this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from inaccurate force field parameters or solvent effects in simulations. Validate computational models (e.g., DFT or MD) by:
  • Comparing calculated vs. experimental NMR/IR spectra.
  • Incorporating explicit solvent molecules (e.g., water/DMSO) in simulations to account for solvation effects .
  • Cross-referencing with crystallographic data (e.g., bond lengths/angles from Acta Cryst. studies) to refine theoretical geometries .

Q. What methodologies are appropriate for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
  • Laboratory studies : Measure hydrolysis rates (pH 7–9, 25–50°C), photodegradation (UV-Vis irradiation), and soil sorption (OECD 106/121 guidelines).
  • Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
  • Field monitoring : Deploy passive samplers in water systems near pharmaceutical facilities to detect bioaccumulation .

Q. How can researchers elucidate the role of the 4-fluorophenyl group in enzyme binding interactions?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with enzyme structures (PDB) to map fluorophenyl interactions (e.g., hydrophobic pockets or halogen bonding).
  • SAR analogs : Synthesize derivatives with Cl, Br, or H substituents and compare IC₅₀ values in enzyme inhibition assays .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve fluorine’s role in binding affinity .

Q. What experimental designs resolve discrepancies in reported polymorphic forms of this compound?

  • Methodological Answer :
  • Thermal analysis : Perform DSC/TGA to identify melting points (e.g., mp 287–293°C for related triazolo-pyrimidines) and phase transitions .
  • Variable-temperature XRD : Capture structural changes at 100–300K to detect polymorphic shifts.
  • Slurry conversion trials : Suspend the compound in solvents (e.g., ethanol, acetonitrile) for 48–72 hours to isolate stable polymorphs .

Q. Which green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodological Answer :
  • Catalysis : Replace stoichiometric reagents with Pd/C or CuI for coupling steps, reducing metal waste .
  • Solvent recovery : Use microwave-assisted synthesis in PEG-400 (recyclable) instead of DMF .
  • Atom economy : Optimize multi-component reactions (e.g., one-pot cyclocondensation) to minimize intermediate isolation .

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